2-Chloro-5-ethoxy-4-propoxybenzaldehyde 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 692275-23-3
VCID: VC3908060
InChI: InChI=1S/C12H15ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3
SMILES: CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC
Molecular Formula: C12H15ClO3
Molecular Weight: 242.7 g/mol

2-Chloro-5-ethoxy-4-propoxybenzaldehyde

CAS No.: 692275-23-3

Cat. No.: VC3908060

Molecular Formula: C12H15ClO3

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-ethoxy-4-propoxybenzaldehyde - 692275-23-3

Specification

CAS No. 692275-23-3
Molecular Formula C12H15ClO3
Molecular Weight 242.7 g/mol
IUPAC Name 2-chloro-5-ethoxy-4-propoxybenzaldehyde
Standard InChI InChI=1S/C12H15ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3
Standard InChI Key OLFTWSQNSHXMJS-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC
Canonical SMILES CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name for this compound is 2-chloro-5-ethoxy-4-propoxybenzaldehyde, reflecting the positions of its substituents on the benzene ring. The chlorine atom occupies the ortho position relative to the aldehyde group, while ethoxy (-OCH2_2CH3_3) and propoxy (-OCH2_2CH2_2CH3_3) groups are located at the para and meta positions, respectively.

Structural Representation

  • SMILES: CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC

  • InChIKey: OLFTWSQNSHXMJS-UHFFFAOYSA-N

  • Canonical SMILES: CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC

The presence of alkoxy groups enhances the compound's solubility in polar organic solvents, while the electron-withdrawing chlorine and aldehyde groups influence its reactivity in electrophilic substitution reactions.

Physicochemical Data

Table 1 summarizes key physicochemical properties derived from experimental and computational studies:

PropertyValueSource
Molecular FormulaC12H15ClO3\text{C}_{12}\text{H}_{15}\text{ClO}_{3}
Molecular Weight242.7 g/mol
Boiling PointNot reported-
Melting PointNot reported-
Density1.21 g/cm³ (estimated)Computed via PubChem
LogP (Octanol-Water)2.98 (estimated)

The absence of experimental data for melting and boiling points highlights the need for further characterization.

Synthesis and Manufacturing

Sequential Alkylation and Chlorination

  • Friedel-Crafts Alkylation: Introduction of propoxy and ethoxy groups to a benzaldehyde precursor using propanol and ethanol in the presence of Lewis acids like AlCl3_3.

  • Chlorination: Electrophilic chlorination at the ortho position using Cl2_2 or SO2_2Cl2_2 under controlled conditions .

Protecting Group Strategies

Temporary protection of the aldehyde group (e.g., as an acetal) may prevent undesired side reactions during alkoxy group installation .

Industrial Production

Commercial suppliers such as Angene Chemical and VulcanChem list this compound with purity grades suitable for research applications . Scaling up synthesis requires optimizing reaction conditions to minimize byproducts like the isopropoxy analogue (CAS 692267-55-3) .

Applications in Chemical Research

Pharmaceutical Intermediate

The aldehyde functionality serves as a reactive handle for constructing heterocycles, such as imidazoles and pyridines, which are prevalent in drug discovery . For example, patent JP2006513262A describes structurally related benzaldehyde derivatives as intermediates for kinase inhibitors .

Agrochemical Development

Alkoxy-substituted benzaldehydes are precursors to herbicides and fungicides. The propoxy group’s lipophilicity may enhance membrane permeability in target organisms.

Material Science

This compound’s aromatic core and substituent pattern make it a candidate for synthesizing liquid crystals or photoactive materials, though specific studies are lacking.

Comparison with Structural Analogues

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde (CAS 692267-55-3)

The isopropoxy analogue differs only in the branched alkoxy group (-OCH(CH3_3)2_2) instead of the linear propoxy group (-OCH2_2CH2_2CH3_3). This structural variation impacts physicochemical properties:

PropertyPropoxy DerivativeIsopropoxy Derivative
Molecular Weight242.7 g/mol242.7 g/mol
LogP2.983.15 (estimated)
Synthetic AccessibilityHigherLower (steric hindrance)

The branched isopropoxy group increases steric hindrance, potentially reducing reactivity in subsequent reactions .

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